2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
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Overview
Description
This compound, also known as 2,5-DICHLORO-N-(4-METHOXYBENZYL)BENZENESULFONAMIDE, has the CAS Number: 314054-10-9 and a linear formula of C14H13Cl2NO3S . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H13Cl2NO3S . The compound has a molecular weight of 346.235 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 332.2 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 4 . The Exact Mass is 330.9836698 g/mol and the Monoisotopic Mass is also 330.9836698 g/mol . The Topological Polar Surface Area is 63.8 Ų . The compound has a Heavy Atom Count of 20 . The Formal Charge is 0 .Scientific Research Applications
Benzimidazole Derivatives in Scientific Research
Synthesis and Pharmaceutical Applications : Benzimidazole derivatives, such as omeprazole, are pivotal in synthesizing proton pump inhibitors (PPIs). These compounds inhibit gastric ATPase by oxidizing its sulfhydryl groups, a process crucial for developing anti-ulcer drugs. The novel synthesis methods for these inhibitors, including the formation of various pharmaceutical impurities, are essential for enhancing drug efficacy and safety (Saini et al., 2019).
DNA Binding and Biological Staining : Some benzimidazole derivatives are known for their strong affinity to the minor groove of double-stranded B-DNA, exemplified by Hoechst 33258. These compounds are invaluable in chromosome and nuclear staining in plant cell biology, aiding in the analysis of nuclear DNA content and chromosome analysis (Issar & Kakkar, 2013).
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O3S/c1-14-10-20-23(26-13-28(20)12-16-4-7-18(31-3)8-5-16)22(15(14)2)27-32(29,30)21-11-17(24)6-9-19(21)25/h4-11,13,27H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASOKBGRYUAUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CN2CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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